![molecular formula C16H17N5O3S B2439468 5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1103993-97-0](/img/structure/B2439468.png)
5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of a pyrrolidine ring and other functional groups in the molecule will influence its properties .Scientific Research Applications
- The compound’s structure suggests potential antiviral activity. Researchers have synthesized similar derivatives and found substantial antiviral effects . Further investigations could explore its efficacy against specific viruses.
- The chiral moiety in this compound may influence kinase inhibition. Initial studies indicate nanomolar activity against CK1γ and CK1ε . Understanding the structure-activity relationship (SAR) and optimizing modifications could lead to potent kinase inhibitors.
- Compound 11, a related analog, demonstrated selective action against human glioblastoma U251 cells and melanoma WM793 cells . Investigating its mechanism of action and potential clinical applications is crucial.
- The pyrrolidine ring resembles the plant hormone indole-3-acetic acid. While not directly related, exploring its impact on plant growth, development, or stress responses could yield interesting findings .
- The stereogenic carbons in the pyrrolidine ring influence drug candidates’ biological profiles. Investigating different stereoisomers and their binding modes to enantioselective proteins is essential for drug design .
- Researchers can explore synthetic routes to construct the pyrrolidine ring or functionalize preformed rings. The non-planarity of the pyrrolidine scaffold allows efficient exploration of pharmacophore space .
Antiviral Research
Kinase Inhibition
Glioblastoma and Melanoma Treatment
Plant Hormone Research
Drug Design and Stereochemistry
Synthetic Strategies and Pharmacophore Exploration
Future Directions
properties
IUPAC Name |
5-oxo-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-13-4-3-12(20-13)15(24)21-16-19-11(9-25-16)6-14(23)18-8-10-2-1-5-17-7-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,18,23)(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMHCOJXDKBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide |
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